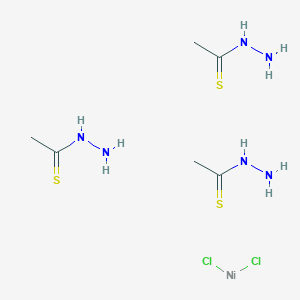
tris(N-aminoethanethioamide),dichloronickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(N-aminoethanethioamide),dichloronickel is a coordination compound with the chemical formula C₆H₁₈Cl₂N₆NiS₃ It is composed of three N-aminoethanethioamide ligands coordinated to a nickel(II) ion, with two chloride ions completing the coordination sphere
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tris(N-aminoethanethioamide),dichloronickel typically involves the reaction of nickel(II) chloride with N-aminoethanethioamide in an appropriate solvent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired coordination compound. The general reaction can be represented as follows:
[ \text{NiCl}_2 + 3 \text{N-aminoethanethioamide} \rightarrow \text{this compound} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Tris(N-aminoethanethioamide),dichloronickel can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in the oxidation state of the nickel ion.
Reduction: Reduction reactions can also occur, potentially altering the coordination environment of the nickel ion.
Substitution: Ligand substitution reactions can take place, where the N-aminoethanethioamide ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of nickel(III) complexes, while reduction could yield nickel(I) species. Substitution reactions would produce new coordination compounds with different ligands.
科学的研究の応用
Tris(N-aminoethanethioamide),dichloronickel has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other nickel complexes and as a catalyst in various chemical reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent or a biochemical probe.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or diagnostic tools.
Industry: The compound’s unique properties make it useful in industrial processes, such as catalysis and material science.
作用機序
The mechanism by which tris(N-aminoethanethioamide),dichloronickel exerts its effects involves the coordination of the N-aminoethanethioamide ligands to the nickel ion. This coordination alters the electronic structure of the nickel ion, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
類似化合物との比較
Similar Compounds
Tris(N-aminoethanethioamide),dichlorocobalt: Similar coordination compound with cobalt instead of nickel.
Tris(N-aminoethanethioamide),dichlorocopper: Copper analog of the compound.
Tris(N-aminoethanethioamide),dichlorozinc: Zinc analog of the compound.
Uniqueness
Tris(N-aminoethanethioamide),dichloronickel is unique due to the specific electronic and coordination properties of the nickel ion
特性
IUPAC Name |
dichloronickel;ethanethiohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H6N2S.2ClH.Ni/c3*1-2(5)4-3;;;/h3*3H2,1H3,(H,4,5);2*1H;/q;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTBJDZVMREKMM-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)NN.CC(=S)NN.CC(=S)NN.Cl[Ni]Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N6NiS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













